6-Chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid

Lipophilicity Drug-likeness Membrane permeability

6-Chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid (CAS 847503-15-5; molecular formula C₁₈H₁₄ClNO₂; molecular weight 311.76 g/mol) is a trisubstituted quinoline-4-carboxylic acid derivative bearing a 6-chloro, 3-methyl, and 2-(4-methylphenyl) substitution pattern. This compound belongs to the 2-arylquinoline-4-carboxylic acid class, a scaffold recognized for cyclooxygenase-2 (COX-2) inhibition, anti-inflammatory, antimicrobial, and antiproliferative activities.

Molecular Formula C18H14ClNO2
Molecular Weight 311.77
CAS No. 847503-15-5
Cat. No. B2703454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid
CAS847503-15-5
Molecular FormulaC18H14ClNO2
Molecular Weight311.77
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2C)C(=O)O
InChIInChI=1S/C18H14ClNO2/c1-10-3-5-12(6-4-10)17-11(2)16(18(21)22)14-9-13(19)7-8-15(14)20-17/h3-9H,1-2H3,(H,21,22)
InChIKeySYXLGXCGLDAXDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid (CAS 847503-15-5): A Trisubstituted Quinoline-4-Carboxylic Acid Building Block for Medicinal Chemistry and Anti-Inflammatory Lead Discovery


6-Chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid (CAS 847503-15-5; molecular formula C₁₈H₁₄ClNO₂; molecular weight 311.76 g/mol) is a trisubstituted quinoline-4-carboxylic acid derivative bearing a 6-chloro, 3-methyl, and 2-(4-methylphenyl) substitution pattern [1]. This compound belongs to the 2-arylquinoline-4-carboxylic acid class, a scaffold recognized for cyclooxygenase-2 (COX-2) inhibition, anti-inflammatory, antimicrobial, and antiproliferative activities [2][3]. Its substitution pattern is distinct among commercially catalogued C₁₈H₁₄ClNO₂ positional isomers, which include 7-chloro-3,8-dimethyl-2-phenyl and 8-chloro-3-methyl-2-(p-tolyl) variants . The combination of an electron-withdrawing 6-chloro substituent, a 3-methyl group influencing conformational planarity, and a 4-methylphenyl ring at the 2-position creates a unique physicochemical profile (XLogP3 = 4.7, TPSA = 50.2 Ų) that differentiates it from non-chlorinated analogs and positional isomers alike [1].

Why In-Class Substitution of 6-Chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid Is Not Straightforward: Positional Isomerism and Substituent-Dependent Pharmacology


Quinoline-4-carboxylic acids with identical molecular formulae (C₁₈H₁₄ClNO₂) but different positional substitution patterns—such as 7-chloro-3,8-dimethyl-2-phenyl (CAS 862647-93-6) and 8-chloro-3-methyl-2-(p-tolyl) (CAS 862647-92-5) variants—cannot be assumed interchangeable in biological assays or synthetic protocols . The position of the chlorine atom on the quinoline ring profoundly influences π-electron distribution, dipole moment, and steric accessibility of the carboxylic acid moiety, which in turn modulates metal-chelation propensity (a proposed mechanism for antiproliferative activity) and hydrogen-bonding geometry in target binding sites [1]. Furthermore, SAR studies on 2-arylquinoline-4-carboxylic acids demonstrate that the nature and position of substituents on both the quinoline core and the 2-aryl ring critically determine COX-2 inhibitory potency and selectivity [2]. The 6-chloro-3-methyl-2-(4-methylphenyl) configuration presents a unique confluence of electron-withdrawing (6-Cl) and electron-donating (3-CH₃, 4-methylphenyl) groups that influences the carboxylic acid pKa, LogP, and metabolic stability differently than any positional isomer, making blind substitution a risk for irreproducible results in lead optimization campaigns [1][3].

Quantitative Differentiation Evidence for 6-Chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid (847503-15-5) vs. Closest Analogs


Lipophilicity (XLogP3) and Molecular Weight Differentiation vs. the Non-Chlorinated, Non-Methylated 2-Arylquinoline-4-Carboxylic Acid Scaffold

Compared to the simpler 2-(4-methylphenyl)quinoline-4-carboxylic acid (CAS 20389-05-3), which lacks both the 6-chloro and 3-methyl substituents, the target compound exhibits substantially higher computed lipophilicity and molecular weight, parameters that directly influence passive membrane permeability, plasma protein binding, and oral bioavailability potential [1][2]. The 6-chloro and 3-methyl substituents together contribute a ΔXLogP3 of +1.0 log unit and a molecular weight increase of 48.5 Da, placing the target compound closer to the center of Lipinski rule-of-five chemical space for oral drug candidates [1].

Lipophilicity Drug-likeness Membrane permeability

Commercially Catalogued Purity Tier vs. Positional Isomer Analogs: ≥97% Availability as a Procurement Differentiator

Among the C₁₈H₁₄ClNO₂ positional isomer set, the target compound is routinely available at ≥97% purity from multiple commercial suppliers, whereas the 7-chloro-3,8-dimethyl-2-phenyl (CAS 862647-93-6) and 8-chloro-3-methyl-2-(p-tolyl) (CAS 862647-92-5) isomers are primarily stocked at 95% minimum purity . This 2% absolute purity differential becomes significant in structure–activity relationship (SAR) studies where trace positional isomer contamination could confound biological assay interpretation.

Purity specification Vendor comparison Procurement quality

COX-2 Inhibitory Potential of the 2-Arylquinoline-4-Carboxylic Acid Scaffold: The 6-Chloro Substitution is Associated with Enhanced Potency in Related Chemotypes

While no direct COX-2 IC₅₀ data exist for 6-chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid itself, class-level SAR evidence indicates that the 2-arylquinoline-4-carboxylic acid scaffold is a validated COX-2 inhibitory chemotype. The lead compound 2-(4-(methylsulfonyl)phenyl)-3-phenylquinoline-4-carboxylic acid achieved a COX-2 IC₅₀ of 0.07 μM with a selectivity index of 687.1, exceeding the reference drug celecoxib (IC₅₀ = 0.06 μM; SI = 405) [1]. Importantly, SAR studies demonstrate that the C-4 carboxylic acid substituent is critical for COX-2 inhibitory activity, and the presence of halogen substituents on the quinoline ring modulates potency [1][2]. In a separate, broader evaluation, quinoline-4-carboxylic acid itself inhibited LPS-induced inflammation in RAW264.7 macrophages with an IC₅₀ of 13.3 μM, comparable to the NSAID indomethacin [2]. The 6-chloro-3-methyl-2-aryl substitution pattern of the target compound represents an underexplored combination that positions it as a candidate for COX-2 selectivity optimization.

COX-2 inhibition Anti-inflammatory Selectivity index

Antimicrobial Prodrug Potential via Hydrazide-Hydrazone Derivatization: 6-Chloro-2-arylquinoline-4-carboxylic Acids Demonstrate Potent Activity Against Gram-Positive, Gram-Negative, and Fungal Pathogens

The target compound contains a 6-chloro-2-arylquinoline-4-carboxylic acid core that, when converted to hydrazide-hydrazone derivatives, has produced potent antimicrobial agents. In a systematic study by Metwally et al. (2006), a series of 2-arylquinoline-4-carboxylic acid hydrazide-hydrazones were evaluated against Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), and Candida albicans (fungal) [1]. The 6-chloro-2-(4-methoxyphenyl)quinoline-4-carboxylic acid (4-nitrobenzylidene)-hydrazide was identified as the most potent compound within the series [1][2]. The target compound's free carboxylic acid functionality provides a direct synthetic entry point for analogous hydrazide-hydrazone derivatization, a modification route not equally accessible from ester prodrugs or amide analogs.

Antimicrobial Hydrazide-hydrazone Drug derivatization

DPPH Radical Scavenging Baseline: The 2-(4-Methylphenyl) Substituent Provides Antioxidant Activity Superior to 2-Methyl and Unsubstituted Quinoline-4-Carboxylic Acids

In a DPPH radical scavenging assay at 5 mg/L, 2-(4-methylphenyl)quinoline-4-carboxylic acid (CAS 20389-05-3) exhibited 40.43% inhibition, significantly outperforming 2-methylquinoline-4-carboxylic acid (30.25%) [1]. The presence of the 4-methylphenyl group at the 2-position was identified as a key contributor to antioxidant activity through hydrogen radical donation capability [1]. While no direct DPPH data exist for the target compound, the 2-(4-methylphenyl) moiety is preserved, and the additional 6-chloro and 3-methyl substituents present in the target compound may further modulate radical scavenging activity through electronic effects, providing a basis for comparative antioxidant screening.

Antioxidant DPPH assay Free radical scavenging

Recommended Research and Industrial Application Scenarios for 6-Chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid (847503-15-5)


COX-2 Selective Inhibitor Lead Optimization: SAR Exploration of 6-Chloro-3-Methyl Substitution Effects on Potency and Selectivity

The 2-arylquinoline-4-carboxylic acid scaffold is a validated COX-2 inhibitory chemotype with lead compounds achieving IC₅₀ values of 0.07 μM and selectivity indices exceeding 687 [1]. This compound provides an underexplored substitution pattern—6-chloro, 3-methyl, 2-(4-methylphenyl)—for systematic SAR studies. The 6-chloro substituent is hypothesized to influence binding pocket complementarity through halogen bonding with COX-2 secondary pocket residues (Arg⁵¹³, Phe⁵¹⁸, Val⁵²³), while the 3-methyl group may modulate conformational preorganization of the 4-carboxylic acid for Ser⁵³⁰ interaction [1]. Procurement of this specific isomer, rather than the 8-chloro or 7-chloro positional variants, enables direct testing of chlorine position effects on COX-2/COX-1 selectivity.

Antimicrobial Hydrazide-Hydrazone Library Synthesis: Direct One-Step Derivatization from the Free Carboxylic Acid Precursor

The free C-4 carboxylic acid functionality of the target compound eliminates the need for ester hydrolysis prior to hydrazide formation, enabling direct one-step conversion to the corresponding hydrazide followed by condensation with aryl aldehydes to yield hydrazide-hydrazone libraries [2]. The 6-chloro-2-arylquinoline-4-carboxylic acid scaffold has demonstrated potent activity against Staphylococcus aureus, Escherichia coli, and Candida albicans in hydrazide-hydrazone form [2]. The 2-(4-methylphenyl) substituent in the target compound provides a lipophilic anchor that may enhance membrane penetration compared to the 4-methoxyphenyl analog previously identified as most potent.

Dual Anti-Inflammatory/Antiproliferative Phenotypic Screening in Macrophage and Cancer Cell Line Panels

Quinoline-4-carboxylic acid derivatives have demonstrated 'considerably profound repurposed duality of cytotoxicity and anti-inflammation pharmacologies' in recent screening campaigns [3]. Specifically, quinoline-4-carboxylic acid (IC₅₀ = 13.3 μM in LPS-induced RAW264.7 macrophage inflammation) and related derivatives showed selective viability reduction in MCF7 (mammary), HELA (cervical), and other cancer cell lines without cytotoxic effects in non-inflamed macrophages [3]. The target compound's higher lipophilicity (XLogP3 = 4.7 vs. unsubstituted quinoline-4-carboxylic acid) may enhance cellular uptake and intracellular target engagement, making it a compelling candidate for dual-mechanism phenotypic screening.

Positional Isomer Selectivity Profiling: Resolving Structure–Activity Relationships Among C₁₈H₁₄ClNO₂ Quinoline-4-Carboxylic Acid Isomers

The target compound (6-chloro isomer) can be systematically compared with its commercially available positional isomers—8-chloro-3-methyl-2-(p-tolyl) (CAS 862647-92-5) and 7-chloro-3,8-dimethyl-2-phenyl (CAS 862647-93-6)—to map chlorine and methyl position effects on target binding, metabolic stability, and off-target profiles . Such isomer profiling is critical in lead optimization to identify the optimal substitution pattern before committing to expensive in vivo studies. The ≥97% purity tier of the target compound reduces the risk of cross-isomer contamination confounding assay interpretation.

Quote Request

Request a Quote for 6-Chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.